5-Ethynyl-3,3'-bipyridine 5-Ethynyl-3,3'-bipyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725306
InChI: InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H
SMILES: C#CC1=CC(=CN=C1)C2=CN=CC=C2
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol

5-Ethynyl-3,3'-bipyridine

CAS No.:

Cat. No.: VC13725306

Molecular Formula: C12H8N2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynyl-3,3'-bipyridine -

Specification

Molecular Formula C12H8N2
Molecular Weight 180.20 g/mol
IUPAC Name 3-ethynyl-5-pyridin-3-ylpyridine
Standard InChI InChI=1S/C12H8N2/c1-2-10-6-12(9-14-7-10)11-4-3-5-13-8-11/h1,3-9H
Standard InChI Key OWWFTMWRJHWZDY-UHFFFAOYSA-N
SMILES C#CC1=CC(=CN=C1)C2=CN=CC=C2
Canonical SMILES C#CC1=CC(=CN=C1)C2=CN=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Formula and Geometry

The molecular formula of 5-ethynyl-3,3'-bipyridine is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that enhances π-conjugation across the bipyridine framework . The 3,3'-bipyridine linkage results in a non-planar structure compared to 2,2'-bipyridine analogs, influencing its coordination behavior .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₈N₂
Molecular Weight180.21 g/mol
Hybridization (C≡C)sp
Bond Length (C≡C)~1.20 Å (estimated)

Synthesis and Functionalization

Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling is a primary method for introducing ethynyl groups to bipyridine systems. For example, 5,5'-bis[2-(trimethylsilyl)ethynyl]-2,2'-bipyridine is synthesized via a Pd(II)/Cu(I)-catalyzed reaction between 5,5'-dibromo-2,2'-bipyridine and trimethylsilylacetylene . Adapting this protocol, 5-ethynyl-3,3'-bipyridine could be synthesized using 5-bromo-3,3'-bipyridine and ethynyltrimethylsilane under similar conditions (20°C, triethylamine) .

Table 2: Representative Reaction Conditions

ReagentRole
Pd(PPh₃)₂Cl₂Catalyst
CuICo-catalyst
Et₃NBase
TMS-acetyleneEthynyl source

Direct C–H Arylation

Palladium-catalyzed C–H activation offers an alternative route. Pyridine N-oxides undergo direct coupling with halopyridines to form unsymmetrical bipyridines . For 5-ethynyl-3,3'-bipyridine, a directed C–H ethynylation using alkynyl halides could be explored, though this remains hypothetical without explicit literature .

Chemical and Physical Properties

Spectroscopic Features

  • IR Spectroscopy: The ethynyl C≡C stretch appears near 2100 cm⁻¹, while aromatic C–H stretches occur around 3050–3100 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: The ethynyl proton resonates at δ 2.5–3.5 ppm, deshielded due to sp hybridization. Pyridine protons appear as multiplet signals between δ 7.0–9.0 ppm .

    • ¹³C NMR: The sp-hybridized carbons are observed at δ 70–90 ppm, with pyridine carbons in the 120–150 ppm range .

Reactivity

The ethynyl group enables further functionalization via:

  • Click Chemistry: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles .

  • Metal Coordination: The bipyridine moiety acts as a bidentate ligand, while the ethynyl group can participate in π-interactions or additional bonding .

Coordination Chemistry and Applications

Ligand in Metal Complexes

Bipyridine derivatives are pivotal in coordination chemistry. For instance, Re(I) tricarbonyl complexes with ethynylbipyridine ligands exhibit luminescent properties and cytotoxicity, making them candidates for anticancer agents . Similarly, Ru(II) polypyridyl complexes incorporating ethynyl groups show promise in photocatalytic applications .

Table 3: Example Metal Complexes

Metal CenterApplicationReference
Re(I)Bioimaging, cytotoxicity
Ru(II)Photocatalysis, DSSCs
Mo(II)Upconversion, energy transfer

Materials Science

Ethynyl-bipyridines contribute to supramolecular architectures via π-stacking and hydrogen bonding. In crystal engineering, weak C–H···π interactions (e.g., 3.60 Å) stabilize layered structures . Such properties are exploitable in organic semiconductors or metal-organic frameworks (MOFs) .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies for 3,3'-bipyridine derivatives.

  • Biological Studies: Evaluating cytotoxicity and bioimaging potential in Re(I) or Tc(I) complexes .

  • Energy Applications: Integrating ethynyl-bipyridines into dye-sensitized solar cells (DSSCs) or light-emitting diodes (OLEDs) .

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